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Pyrromycin

DNA synthesis inhibition RNA synthesis inhibition nucleolar RNA

Researchers studying anthracycline structure-activity relationships often face confounding variables when substituting Class I compounds like pyrromycin with Class II analogs (e.g., aclacinomycin A). Pyrromycin eliminates this confound as the prototypical Class I reference standard-it inhibits DNA, whole-cell RNA, and nucleolar RNA syntheses at equipotent concentrations, unlike Class II agents that show 170-1250-fold selectivity for nucleolar RNA. • Enables dissection of aglycone C1-hydroxyl vs. glycosidic side chain contributions to erythroid differentiation; induces hemoglobin synthesis in K562 & Friend leukemia cells. • Pyrromycinone-type aglycone induces a characteristic 10.3-11.1° DNA unwinding angle, distinct from daunomycinone-type aglycones (~13°). • Sourced via controlled fermentation; ≥98% purity verified by HPLC. Ideal for biophysical DNA-binding studies, natural product screening reference, and erythroid differentiation mechanistic research.

Molecular Formula C30H35NO11
Molecular Weight 585.6 g/mol
CAS No. 668-17-7
Cat. No. B1207656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrromycin
CAS668-17-7
Synonymspyrromycin
Molecular FormulaC30H35NO11
Molecular Weight585.6 g/mol
Structural Identifiers
SMILESCCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)O)N(C)C)O
InChIInChI=1S/C30H35NO11/c1-6-30(39)11-18(42-19-10-15(31(3)4)25(34)12(2)41-19)20-13(24(30)29(38)40-5)9-14-21(27(20)36)28(37)23-17(33)8-7-16(32)22(23)26(14)35/h7-9,12,15,18-19,24-25,32-34,36,39H,6,10-11H2,1-5H3/t12-,15-,18-,19-,24-,25+,30+/m0/s1
InChIKeyZJBMQVPEJHVSQA-OCYVVMCSSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrromycin: Class I Anthracycline Overview


Pyrromycin (CAS 668-17-7), a monosaccharide anthracycline antibiotic, is a fermentation-derived compound that acts as a DNA intercalator and inhibitor of topoisomerase II [1]. Its structure consists of an ε-pyrromycinone aglycone core linked to the deoxysugar L-rhodosamine, containing a C1-hydroxyl group on the aglycone [2]. Pyrromycin is classified as a Class I anthracycline based on its macromolecular synthesis inhibition profile, inhibiting DNA, whole cell RNA, and nucleolar RNA syntheses at approximately comparable concentrations, a property that distinguishes it from Class II anthracyclines such as aclacinomycin A and marcellomycin which exhibit marked selectivity for nucleolar RNA synthesis inhibition [3]. The compound has demonstrated activity against Gram-positive bacteria and can induce erythroid differentiation in leukemic cell lines [4].

Class I Anthracycline
Equipotent DNA and RNA synthesis inhibition profile, distinct from nucleolar RNA-selective Class II compounds.
Supports macromolecular synthesis classification studies
Structural Attributes
Monosaccharide with C1-hydroxyl aglycone and N-dimethylated sugar, enabling differentiation and glycoprotein synthesis research.
Reference for SAR of anthracycline-induced differentiation
Research Models
Reported to support erythroid differentiation models, Gram-positive antibacterial screening, and DNA intercalation biophysics.
Cell models include Friend leukemia and K562 lines

Pyrromycin: Why It Cannot Be Interchanged


Substituting pyrromycin with other anthracyclines introduces significant confounding variables due to fundamental differences in their mechanisms of action and structure-activity relationships. Pyrromycin belongs to Class I anthracyclines, which inhibit DNA and RNA syntheses at similar concentrations, whereas Class II anthracyclines such as aclacinomycin A and marcellomycin inhibit nucleolar RNA synthesis at 170-1250-fold lower concentrations than DNA synthesis [1]. Furthermore, the presence of a C1-hydroxyl group on the aglycone of pyrromycin confers distinct biological properties, including the capacity to induce erythroid differentiation at relatively low optimal concentrations compared to compounds lacking this group [2]. The sugar moiety structure also dictates N-alkylation status, which critically determines the compound's ability to inhibit glycoprotein synthesis and induce differentiation—activities absent in non-N-alkylated derivatives such as adriamycin and daunomycin [3]. These structural and functional differences preclude simple in-class substitution without altering experimental outcomes.

!
Class II anthracyclines (e.g., aclacinomycin A) exhibit marked nucleolar RNA selectivity; their inhibition profile may not reproduce Class I equipotent DNA/RNA effects.
!
Compounds lacking the C1-hydroxyl group may require significantly higher concentrations to trigger erythroid differentiation, altering dose–response interpretation.
!
Non-N-alkylated anthracyclines (e.g., adriamycin) do not inhibit glycoprotein synthesis at differentiation-relevant concentrations, precluding direct replacement in N-alkylation SAR studies.

Pyrromycin: Quantitative Evidence vs. Anthracycline Analogs


Macromolecular Synthesis Inhibition: Class I vs. Class II

Pyrromycin, along with adriamycin and carminomycin, is classified as a Class I anthracycline based on its equipotent inhibition of DNA and RNA syntheses. In contrast, Class II anthracyclines including aclacinomycin, marcellomycin, and musettamycin exhibit pronounced selectivity for nucleolar RNA synthesis inhibition [1].

DNA/RNA Inhibition Class
Head-to-head
Equipotent DNA & RNA synthesis inhibition
Class I profile: comparable inhibition of DNA and nucleolar RNA, in contrast to the 170–1250-fold nucleolar RNA preference of Class II anthracyclines.
Macromolecular synthesis assay context
DNA synthesis inhibition RNA synthesis inhibition nucleolar RNA anthracycline classification

RNA Synthesis Inhibition: Comparative Potency

In Friend erythroleukemia cells, pyrromycin (PYM) inhibited total cellular RNA synthesis with an IC50 of 0.3-0.5 µM, placing it in an intermediate potency category distinct from both the less potent Class I compounds adriamycin (ADM) and daunomycin (DNM) (IC50 1-3 µM) and the more potent Class II compounds marcellomycin (MCM) and aclacinomycin (ACM) (IC50 0.06 µM) [1].

RNA Synthesis IC50
Head-to-head
0.3–0.5 µM
Intermediate potency: 3–10-fold more potent than adriamycin/daunomycin, but 5–8-fold less potent than marcellomycin/aclacinomycin in Friend erythroleukemia cells.
Total cell RNA synthesis measurement
RNA synthesis IC50 erythroleukemia anthracycline potency

DNA Unwinding Angle: Pyrromycinone vs. Daunomycinone Aglycones

Anthracyclines containing a pyrromycinone-like aglycone (including pyrromycin, musettamycin, and marcellomycin) induce a PM-2 DNA unwinding angle of 10.3-11.1 degrees, which differs slightly but measurably from the approximately 13-degree unwinding angle induced by anthracyclines with a daunomycinone-like aglycone (adriamycin, carminomycin) [1]. The unwinding angle for both aglycone types is substantially smaller than the 26-degree unwinding angle of ethidium bromide.

DNA Unwinding Angle
Head-to-head
10.3–11.1°
Pyrromycinone-type aglycones unwind PM‑2 DNA by ~10.3–11.1°, slightly smaller than the ~13° of daunomycinone-type aglycones.
Viscometric measurement, high ionic strength
DNA intercalation unwinding angle viscometry anthracycline-DNA binding

C1-Hydroxyl Requirement for Erythroid Differentiation

Pyrromycin induces erythroid differentiation in Friend leukemia cells and the human leukemia cell line K562 [1]. Compounds possessing the C1-hydroxyl group on the aglycone (pyrromycin, marcellomycin, musettamycin) exhibited relatively low optimal inductive concentrations, whereas aclacinomycin A, which lacks this group, required markedly higher concentrations to achieve differentiation [1]. However, the maximum yield of differentiated cells with pyrromycin (a monosaccharide anthracycline) was distinctly lower than that achieved with oligosaccharide anthracyclines such as aclacinomycin A, marcellomycin, and musettamycin [1].

C1-Hydroxyl & Differentiation
Head-to-head
Low inductive concentration, lower max yield
C1-hydroxyl presence correlates with low optimal inductive concentration; monosaccharide structure limits maximal differentiated cell yield vs. oligosaccharide analogs.
Friend leukemia and K562 cell lines
erythroid differentiation leukemia C1-hydroxyl anthracycline differentiation

N-Alkylation: Glycoprotein Synthesis and Differentiation

Pyrromycin, an N-dimethylated natural anthracycline, stimulates erythroid differentiation and inhibits 3H-mannose incorporation into glycoproteins at differentiation-inducing concentrations [1]. This dual activity is not observed with non-N-alkylated anthracyclines: adriamycin and daunomycin do not inhibit glycoprotein synthesis even at high cytotoxic concentrations, while N,N-dimethyladriamycin and N,N-dimethyldaunomycin inhibit glycoprotein synthesis only at cytotoxic concentrations [1]. Pyrromycin thus provides a specific tool for studying the relationship between N-alkylation, glycoprotein synthesis inhibition, and differentiation induction.

N-Alkylation & Glycoprotein
Head-to-head
Inhibits 3H-mannose incorporation
Only N-dimethylated natural anthracyclines combine differentiation stimulation with glycoprotein synthesis inhibition at non-cytotoxic concentrations.
3H-mannose incorporation assay, F4-6 clone
glycoprotein synthesis N-alkylation differentiation anthracycline

Cross-Resistance in Aclacinomycin A-Resistant Cells

In an aclacinomycin A-resistant subline of mouse lymphoblastoma L5178Y cells (IC50 0.22 µg/mL, approximately 11-fold higher than parental cells), pyrromycin exhibited cross-resistance along with other anthracyclines including daunorubicin, adriamycin, baumycins, musettamycin, and 1-deoxypyrromycin [1]. The study further established that anthracyclines with a 1-deoxy group showed a higher degree of cross-resistance than those with a 1-hydroxy group [1]. No significant cross-resistance was observed with bleomycin A2, neothramycin, or blasticidin S [1].

Cross-Resistance Profile
Head-to-head
Shared resistance with multiple anthracyclines
In aclacinomycin A-resistant L5178Y cells, pyrromycin exhibits cross-resistance; 1-hydroxy anthracyclines show lower cross-resistance than 1-deoxy analogs.
11-fold resistance in model cell line
cross-resistance multidrug resistance anthracycline acclacinomycin A

Pyrromycin: Research & Procurement Scenarios


SAR Studies: Anthracycline Classification

Pyrromycin serves as a prototypical Class I anthracycline reference compound for studies examining the structural determinants of macromolecular synthesis inhibition patterns. Its equipotent inhibition of DNA and RNA syntheses [1] provides a baseline against which the nucleolar RNA-selective inhibition of Class II compounds (acclacinomycin A, marcellomycin) can be compared. This application is particularly relevant for researchers investigating how monosaccharide versus oligosaccharide glycosidic side chains influence target selectivity.

Differentiation Induction in Leukemia Models

Pyrromycin is uniquely positioned as a monosaccharide anthracycline that both contains the C1-hydroxyl group and is N-dimethylated, making it an essential tool for dissecting the structural requirements for anthracycline-induced erythroid differentiation [1]. Its profile—relatively low optimal inductive concentrations but lower maximum differentiated cell yield compared to oligosaccharide analogs—enables precise experimental isolation of the contributions of aglycone hydroxylation versus glycosidic side chain length to differentiation efficacy [1].

DNA Intercalation and Topological Assays

For biophysical studies of DNA-anthracycline interactions, pyrromycin represents the pyrromycinone-type aglycone class, which induces a characteristic DNA unwinding angle of 10.3-11.1 degrees [1]. This property distinguishes it from daunomycinone-type aglycones (adriamycin, carminomycin) which induce approximately 13-degree unwinding angles. Researchers conducting viscometric or fluorometric DNA binding studies require this aglycone-specific behavior when designing comparative experiments on intercalation geometry [1].

Antibacterial Screening and Natural Product Discovery

Pyrromycin exhibits antibacterial activity against Gram-positive bacteria [1] and has demonstrated MIC values of 0.37-0.73 µg/mL against stationary phase Borrelia burgdorferi [2]. In natural product screening programs, pyrromycin serves as a reference standard for the identification and characterization of anthracycline-type metabolites in Streptomyces fermentation extracts, where it has been detected alongside analogs including doxorubicinol and erythromycin derivatives [3].

Application
Selection Property
Validation Focus
SAR Studies: Anthracycline Classification
Class I equipotent DNA/RNA synthesis inhibition profile
Macromolecular synthesis assay design
Differentiation Induction in Leukemia Models
Monosaccharide with C1-hydroxyl and N-dimethylation
Differentiation yield vs. oligosaccharide analogs
DNA Intercalation and Topological Assays
Pyrromycinone-type aglycone unwinding behavior
Intercalation geometry studies
Antibacterial Screening and Natural Product Discovery
Gram-positive activity and fermentation reference standard
Natural product screening assays

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